molecular formula C20H21N3O5S B7742104 (E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate

(E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate

Cat. No.: B7742104
M. Wt: 415.5 g/mol
InChI Key: UNQQGPDJGSCKJR-NTEUORMPSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-ethoxy-3-methoxybenzaldehyde, ethyl cyanoacetate, and 4-methylthiazole-5-carboxylic acid. The key steps in the synthesis may involve:

    Knoevenagel Condensation: This reaction between 4-ethoxy-3-methoxybenzaldehyde and ethyl cyanoacetate forms the intermediate 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylic acid.

    Amidation: The intermediate is then reacted with 4-methylthiazole-5-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, thiazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents on the thiazole ring and the phenyl ring. Examples include:

  • 2-(2-Cyano-3-phenylacrylamido)-4-methylthiazole-5-carboxylate
  • 2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of (E)-ethyl 2-(2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylamido)-4-methylthiazole-5-carboxylate lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-5-27-15-8-7-13(10-16(15)26-4)9-14(11-21)18(24)23-20-22-12(3)17(29-20)19(25)28-6-2/h7-10H,5-6H2,1-4H3,(H,22,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQQGPDJGSCKJR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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